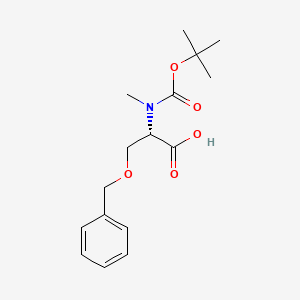
Boc-N-Me-Ser(Bzl)-OH
Übersicht
Beschreibung
Boc-N-Me-Ser(Bzl)-OH: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Serine: The synthesis begins with the protection of the hydroxyl group of serine using benzyl bromide in the presence of a base such as sodium hydroxide.
Methylation: The amino group of serine is then methylated using formaldehyde and formic acid.
Boc Protection: Finally, the amino group is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Me-Ser(Bzl)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-N-Me-Ser(Bzl)-OH can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Removal of the benzyl group, yielding N-methyl-serine.
Substitution: Various substituted serine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Boc-N-Me-Ser(Bzl)-OH is widely used in the synthesis of peptides, providing stability to the serine residue during the elongation of the peptide chain.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study the effects of serine methylation on protein function.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs, particularly those targeting serine proteases.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
Mechanism: Boc-N-Me-Ser(Bzl)-OH acts as a protected serine derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under mild conditions, allowing for the incorporation of serine into peptides without side reactions.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used to study the role of serine residues in proteins and peptides, particularly in enzymatic reactions involving serine proteases.
Vergleich Mit ähnlichen Verbindungen
Boc-Ser(Bzl)-OH: Similar to Boc-N-Me-Ser(Bzl)-OH but without the methylation of the amino group.
Fmoc-N-Me-Ser(Bzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-N-Me-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.
Uniqueness: this compound is unique due to the methylation of the amino group, which can influence the conformation and reactivity of the serine residue in peptides. This makes it particularly useful in studying the effects of N-methylation on peptide structure and function.
Eigenschaften
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRSZPFMBQNCM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673997 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64263-84-9 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



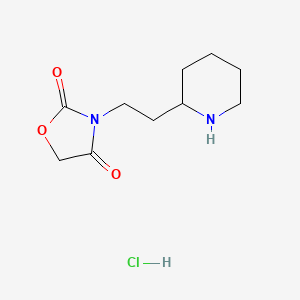
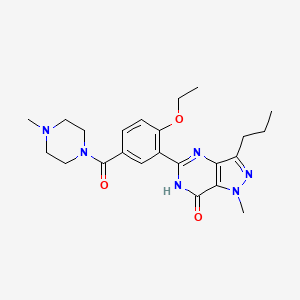

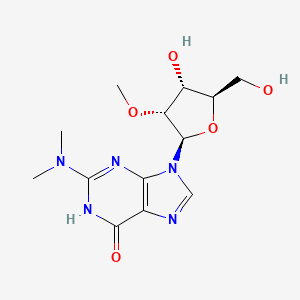
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
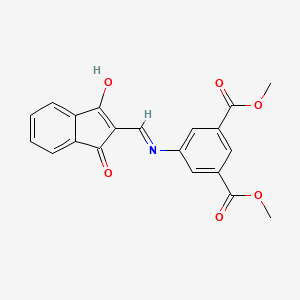
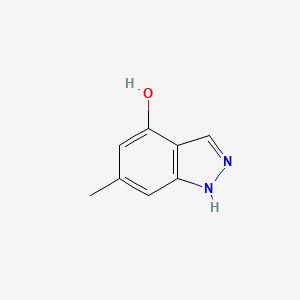
![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)
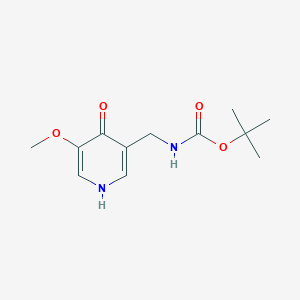
![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)
![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)
![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)
